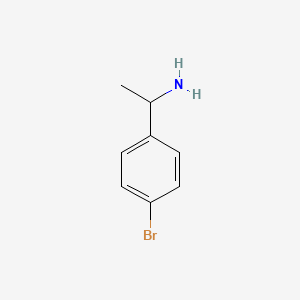

1-(4-Bromophenyl)ethanamine

Description

Significance of Chiral Amines in Modern Synthesis and Drug Discovery

Chiral amines are organic compounds containing an amino group attached to a stereocenter, rendering them non-superimposable on their mirror images. This property, known as chirality, is fundamental in the biological world, as living systems often exhibit a high degree of stereoselectivity. hilarispublisher.com Consequently, the therapeutic effect of a drug can be dependent on a single enantiomer, while the other may be inactive or even cause adverse effects. hilarispublisher.com This underscores the critical need for enantiomerically pure compounds in the pharmaceutical industry.

Chiral amines are foundational building blocks in the synthesis of a vast number of high-value molecules, including over 40% of commercially available pharmaceuticals. cuni.cznih.gov Their structural diversity and ability to form hydrogen bonds contribute to a wide array of biological activities. nih.gov Beyond their role as structural motifs, chiral amines are also pivotal as catalysts in asymmetric synthesis, enabling the production of chiral molecules with high stereoselectivity. hilarispublisher.comcuni.cz The development of methods for the efficient and selective synthesis of chiral amines has been a major focus of chemical research, with techniques such as reductive amination and the use of chiral catalysts being extensively explored. d-nb.info

Overview of 1-(4-Bromophenyl)ethanamine as a Pivotal Chiral Building Block

This compound is a chiral primary amine that has emerged as a key intermediate and building block in a variety of synthetic applications, particularly in medicinal chemistry and materials science. chemimpex.comsmolecule.com Its structure, featuring a brominated phenyl ring attached to a chiral ethylamine (B1201723) moiety, provides a unique combination of reactivity and stereochemical definition. The presence of the bromine atom enhances its utility as a synthetic intermediate, allowing for further functionalization through cross-coupling reactions. chemimpex.com

This compound and its enantiomers, (R)-(+)-1-(4-Bromophenyl)ethanamine and (S)-(-)-1-(4-Bromophenyl)ethanamine, are widely utilized in the synthesis of biologically active molecules. chemimpex.com For instance, it serves as a crucial component in the development of therapeutic agents targeting the central nervous system, including treatments for neurodegenerative diseases and schizophrenia. smolecule.com Its chirality is a key feature, enabling the synthesis of enantiomerically pure drugs, which can lead to improved efficacy and reduced side effects. chemimpex.com The versatility of this compound also extends to its use in the synthesis of chiral imines, which have potential applications in catalysis and materials science. atenaeditora.com.br

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C8H10BrN | smolecule.comsigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 200.08 g/mol | smolecule.comsigmaaldrich.comsigmaaldrich.com |

| Appearance | Clear to pale yellow liquid | smolecule.com |

| Boiling Point | 112 °C at 13 mmHg | smolecule.com |

| Melting Point | -25 °C | smolecule.comlookchem.com |

| Density | 1.390 g/mL at 20 °C | sigmaaldrich.comsigmaaldrich.comchemicalbook.com |

| Refractive Index (n20/D) | 1.566 - 1.567 | sigmaaldrich.comsigmaaldrich.com |

| CAS Number (racemate) | 24358-62-1 | chemimpex.com |

| CAS Number (R)-enantiomer | 45791-36-4 | sigmaaldrich.comlookchem.com |

| CAS Number (S)-enantiomer | 27298-97-1 | sigmaaldrich.com |

The following table lists the chemical compounds mentioned in this article.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZMSEPDYJGBEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10947215 | |

| Record name | 1-(4-Bromophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24358-62-1, 27298-97-1, 45791-36-4 | |

| Record name | 1-(4-Bromophenyl)ethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24358-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Bromo-alpha-methylbenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024358621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-1-(4-Bromophenyl)ethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027298971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-4-Bromo-alpha-methylbenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045791364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Bromophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-bromo-α-methylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.985 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for the Enantioselective Synthesis of 1 4 Bromophenyl Ethanamine

Classical Chiral Resolution Techniques Applied to 1-(4-Bromophenyl)ethanamine

Classical chiral resolution remains a robust and well-established method for obtaining enantiopure amines like this compound. onyxipca.com This technique relies on the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. rsc.org

The selection of an appropriate chiral resolving agent is critical for the success of this method. Common agents for resolving amines include chiral acids such as (+) and (-) tartaric acid, (+) and (-) dibenzoyltartaric acid, and (+) and (-) mandelic acid. onyxipca.com The process involves dissolving the racemic this compound and a stoichiometric amount of the chiral resolving agent in a suitable solvent. Upon cooling or solvent evaporation, one diastereomeric salt preferentially crystallizes, leaving the other in the mother liquor. The desired enantiomer can then be recovered from the purified diastereomeric salt by treatment with a base.

Table 1: Common Chiral Resolving Agents for Amines

| Chiral Resolving Agent | Acid/Base Nature |

|---|---|

| (+)-Tartaric Acid | Acid |

| (-)-Tartaric Acid | Acid |

| (+)-Dibenzoyltartaric Acid | Acid |

| (-)-Dibenzoyltartaric Acid | Acid |

| (+)-Mandelic Acid | Acid |

| (-)-Mandelic Acid | Acid |

| (+)-Camphor-10-sulfonic acid | Acid |

This table presents a selection of commonly used chiral resolving agents for the separation of racemic amines.

Asymmetric Synthesis Approaches for Enantiopure this compound

Asymmetric synthesis offers a more direct route to enantiomerically enriched this compound, avoiding the inherent 50% yield limitation of classical resolution. nih.gov These methods involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Reductive Amination Strategies to Access this compound Precursors

Reductive amination is a powerful and versatile method for the formation of amines. jocpr.comjocpr.com In the context of synthesizing this compound, this typically involves the reaction of 4-bromoacetophenone with an amine source in the presence of a reducing agent. The reaction proceeds via an intermediate imine, which is then reduced to the final amine. wikipedia.org

To achieve enantioselectivity, this reaction can be performed using a chiral amine source or, more commonly, a chiral catalyst. The choice of reducing agent is also crucial for the success of the reaction. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Each of these reagents has different reactivity and selectivity profiles. For instance, sodium cyanoborohydride is known to selectively reduce imines in the presence of ketones. masterorganicchemistry.com

Direct reductive amination, where the ketone, amine source, and reducing agent are combined in a single pot, is an efficient approach. jocpr.comwikipedia.org The development of green and sustainable methods has led to the use of alternative reducing agents like hydrogen gas with a metal catalyst or formic acid. jocpr.comjocpr.com

Table 2: Common Reducing Agents in Reductive Amination

| Reducing Agent | Abbreviation | Key Features |

|---|---|---|

| Sodium Borohydride | NaBH₄ | Reduces both imines and carbonyls. masterorganicchemistry.com |

| Sodium Cyanoborohydride | NaBH₃CN | Selectively reduces imines in the presence of carbonyls. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)₃ | Mild and selective reducing agent. organic-chemistry.org |

This table summarizes common reducing agents used in reductive amination and their key characteristics.

Biocatalytic Pathways for Sustainable Production of Chiral this compound

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral amines. nih.govwiley.com Enzymes offer high enantioselectivity and operate under mild reaction conditions. wiley.com

Transaminases (TAs), also known as aminotransferases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. frontiersin.org For the synthesis of this compound, a transaminase can be used to convert 4-bromoacetophenone into the desired chiral amine with high enantiomeric excess. diva-portal.org The reaction is reversible, and an excess of a suitable amine donor, such as isopropylamine, is often used to drive the equilibrium towards the product. dtu.dk

Amine dehydrogenases (AmDHs) represent another class of enzymes capable of synthesizing chiral amines. They catalyze the reductive amination of a ketone using ammonia (B1221849) as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the reducing equivalent. nih.gov Engineered AmDHs have shown broad substrate scope, including activity towards aromatic ketones. nih.gov

While wild-type enzymes can exhibit good catalytic activity, their properties are often not optimal for industrial applications. tudelft.nl Protein engineering techniques, such as directed evolution and rational design, are employed to improve enzyme stability, activity, and enantioselectivity. tudelft.nltudelft.nl

Directed evolution involves creating a library of enzyme variants through random mutagenesis, followed by screening for improved performance. tudelft.nl This approach has been successfully used to enhance the properties of transaminases for the synthesis of various chiral amines. Rational design, on the other hand, utilizes knowledge of the enzyme's structure and mechanism to introduce specific mutations aimed at improving desired characteristics. diva-portal.org For example, modifying the active site of a transaminase can alter its substrate specificity and enhance its enantioselectivity for the synthesis of bulky amines. mdpi.com

Asymmetric Catalysis in the Formation of this compound

Asymmetric catalysis utilizes a chiral catalyst to favor the formation of one enantiomer over the other. nd.educardiff.ac.uk This approach is highly efficient, as a small amount of the catalyst can generate a large quantity of the chiral product. cardiff.ac.uk

For the synthesis of this compound, asymmetric transfer hydrogenation of the corresponding imine is a common strategy. This reaction typically employs a chiral transition metal complex, such as those based on rhodium, ruthenium, or iridium, with a chiral ligand. The catalyst facilitates the transfer of hydrogen from a hydrogen source, like isopropanol (B130326) or formic acid, to the imine, resulting in the formation of the chiral amine with high enantioselectivity.

The development of organocatalysis has provided metal-free alternatives for asymmetric synthesis. cardiff.ac.uk Chiral phosphoric acids, for example, can act as catalysts in the reductive amination of ketones, including precursors to this compound.

Table 3: Comparison of Synthesis Methodologies

| Methodology | Advantages | Disadvantages |

|---|---|---|

| Classical Chiral Resolution | Well-established, robust. onyxipca.com | 50% theoretical yield limit, requires stoichiometric resolving agent. rsc.org |

| Asymmetric Reductive Amination | High potential yield, atom-economical. jocpr.com | May require expensive catalysts and ligands. |

| Biocatalysis | High enantioselectivity, mild conditions, sustainable. nih.govwiley.com | Enzyme stability and substrate scope can be limiting. tudelft.nl |

This table provides a comparative overview of the different methodologies for obtaining enantiopure this compound.

Chiral Metal-Catalyzed Transformations (e.g., Rhodium or Ruthenium Catalysts for Precursors)

The asymmetric hydrogenation of ketones is a powerful and well-established method for the synthesis of chiral secondary alcohols, which are immediate precursors to chiral amines. Rhodium and Ruthenium-based catalysts, featuring chiral ligands, have been at the forefront of this field.

The general mechanism for the rhodium-catalyzed asymmetric hydrogenation of a ketone like 4'-bromoacetophenone (B126571) involves the coordination of the ketone to the chiral rhodium complex. This is followed by the transfer of hydrogen from the metal to the carbonyl carbon, guided by the chiral environment of the ligand to favor the formation of one enantiomer of the resulting alcohol, 1-(4-bromophenyl)ethanol. Subsequent conversion of the chiral alcohol to the amine, for instance, via a Mitsunobu reaction or by conversion to a leaving group followed by amination, yields the desired chiral amine. The efficiency and enantioselectivity of these hydrogenations are highly dependent on the choice of the chiral ligand, solvent, and reaction conditions.

While specific examples detailing the asymmetric hydrogenation of 4'-bromoacetophenone using rhodium catalysts are not extensively documented in readily available literature, the principles established for other acetophenones are directly applicable. The electronic properties of the bromo-substituent can influence the catalytic activity, but high enantioselectivities are generally expected with well-designed chiral phosphine (B1218219) ligands.

| Catalyst Type | Precursor | General Product | Key Features |

| Chiral Rhodium Complexes | 4'-Bromoacetophenone | (R)- or (S)-1-(4-Bromophenyl)ethanol | High enantioselectivity achievable with appropriate chiral phosphine ligands. |

| Chiral Ruthenium Complexes | 4'-Bromoacetophenone | (R)- or (S)-1-(4-Bromophenyl)ethanol | Effective for asymmetric transfer hydrogenation using hydrogen donors like isopropanol. |

Organocatalytic Approaches Utilizing Chiral Primary Amines

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering milder reaction conditions and avoiding the use of potentially toxic heavy metals. Chiral primary amines have been identified as versatile catalysts in a range of enantioselective transformations. rsc.org One of the key strategies for the synthesis of chiral amines from ketones is asymmetric reductive amination.

In a typical organocatalytic asymmetric reductive amination, a chiral primary amine catalyst reacts with the ketone (4'-bromoacetophenone) to form a chiral imine or enamine intermediate. This intermediate is then reduced by a suitable reducing agent, such as a Hantzsch ester, in a stereocontrolled manner. The chiral catalyst is then regenerated, completing the catalytic cycle. The stereochemical outcome is dictated by the chiral environment created by the organocatalyst during the reduction step. While the general principles of using chiral primary amines as organocatalysts are well-established, specific documented examples of their application in the direct asymmetric reductive amination of 4'-bromoacetophenone to this compound are not prominently featured in the reviewed literature. However, the mechanism of reductive amination of acetophenones has been explored through computational studies, highlighting the crucial role of an acid catalyst in the process. rsc.org

| Catalyst Type | Precursor | Product | Key Features |

| Chiral Primary Amine | 4'-Bromoacetophenone | (R)- or (S)-1-(4-Bromophenyl)ethanamine | Metal-free, milder reaction conditions. Stereocontrol achieved through a chiral imine/enamine intermediate. |

Emerging Synthetic Strategies for this compound Derivatives

Recent advancements in biotechnology have opened up new avenues for the enantioselective synthesis of chiral amines, with biocatalysis being a particularly promising and sustainable approach.

One of the most significant emerging strategies is the use of enzymes, such as transaminases and reductive aminases, for the asymmetric synthesis of chiral amines. Transaminases catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine) to a ketone acceptor (e.g., 4'-bromoacetophenone) with high enantioselectivity. nih.govmdpi.com This approach is attractive due to its high selectivity, mild reaction conditions (typically in aqueous media at or near room temperature), and the potential for high yields. The use of whole-cell biocatalysts can further simplify the process by eliminating the need for enzyme purification. researchgate.net

Another biocatalytic approach involves the asymmetric reduction of the precursor ketone, 4'-bromoacetophenone, to the corresponding chiral alcohol using microorganisms. A study demonstrated the use of various microorganisms for the bioreduction of 4'-bromoacetophenone, achieving high conversions and excellent enantiomeric excess for both (R)- and (S)-1-(4-bromophenyl)ethanol. researchgate.net For instance, Aspergillus niger was found to be an effective biocatalyst for the production of (R)-1-(4-bromophenyl)ethanol with over 99% enantiomeric excess and 100% conversion. researchgate.net This chiral alcohol can then be readily converted to the desired chiral amine.

Reductive aminases are another class of enzymes that are gaining attention for the synthesis of chiral primary amines. These enzymes catalyze the direct reductive amination of ketones using ammonia as the amine source and a nicotinamide cofactor (NAD(P)H) as the reducing equivalent. nih.gov This method offers a direct and atom-economical route to chiral primary amines.

The application of these biocatalytic methods to the synthesis of this compound and its derivatives represents a significant step towards more sustainable and efficient manufacturing processes in the chemical and pharmaceutical industries.

| Strategy | Precursor | Product | Key Features |

| Transaminase Biocatalysis | 4'-Bromoacetophenone | (R)- or (S)-1-(4-Bromophenyl)ethanamine | High enantioselectivity, mild aqueous reaction conditions, direct amination. nih.govresearchgate.net |

| Microbial Bioreduction | 4'-Bromoacetophenone | (R)- or (S)-1-(4-Bromophenyl)ethanol | High conversion and enantiomeric excess, utilizes whole-cell catalysts. researchgate.net |

| Reductive Aminase Biocatalysis | 4'-Bromoacetophenone | (R)- or (S)-1-(4-Bromophenyl)ethanamine | Direct reductive amination using ammonia, atom-economical. nih.gov |

Stereochemical Aspects and Enantiopurity Assessment of 1 4 Bromophenyl Ethanamine

Enantiomeric Excess Determination in 1-(4-Bromophenyl)ethanamine Samples

Enantiomeric excess (ee) is a measurement of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org It is defined as the absolute difference between the mole fractions of the two enantiomers, (R) and (S), and is typically expressed as a percentage. wikipedia.org A racemic mixture, containing equal amounts of both enantiomers, has an ee of 0%, whereas a completely pure single enantiomer has an ee of 100%. wikipedia.org For samples of this compound, determining the enantiomeric excess is crucial, and this is most commonly achieved through the analytical techniques detailed in the subsequent sections, such as chiral chromatography and NMR spectroscopy.

In chromatographic methods, the ee is calculated from the relative areas of the peaks corresponding to each enantiomer. High-performance liquid chromatography (HPLC) with chiral stationary phases is a primary technique for this purpose. mdpi.com By achieving baseline separation of the (R)- and (S)-enantiomers, the integration of the respective peak areas allows for a precise calculation of their ratio and thus the enantiomeric excess. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to determine ee, often through the use of chiral derivatizing agents (CDAs) or chiral shift reagents. bham.ac.ukcam.ac.uk When a chiral amine like this compound reacts with a CDA, a pair of diastereomers is formed. bham.ac.uk Unlike enantiomers, diastereomers have different physical properties and are distinguishable in an NMR spectrum, exhibiting distinct signals. bham.ac.uk The enantiomeric excess of the original amine sample can be determined by integrating the signals corresponding to each diastereomer. bham.ac.ukcam.ac.uk

Chromatographic Methods for Chiral Separation of this compound Enantiomers

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs), are powerful tools for the analytical and preparative separation of this compound enantiomers. mdpi.com The choice of CSP and mobile phase composition is critical for achieving effective separation. mdpi.comresearchgate.net

One successful approach involves the use of a CSP based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid chemically bonded to silica (B1680970) gel, known as Chirosil RCA(+). researchgate.net This crown ether-based column has demonstrated the ability to achieve baseline separation of the two enantiomers of this compound. researchgate.net The separation mechanism relies on the differential interactions between the enantiomers and the chiral crown ether. The mobile phase typically consists of an aqueous-organic mixture, such as water with acetonitrile (B52724) or methanol (B129727), containing a small amount of an acid like perchloric acid (HClO₄) to protonate the amine, facilitating interaction with the crown ether. researchgate.net

Cellulose-based CSPs are also highly effective for resolving chiral amines. mdpi.com Columns such as ODH® and LUX-3® have been utilized to monitor the progress of lipase-catalyzed kinetic resolutions of various amines, including brominated phenylethylamine derivatives. mdpi.com For the separation of amines on these types of columns, the addition of a basic additive like diethylamine (B46881) (DEA) to the mobile phase can be crucial. In the absence of such an additive, primary amines may be strongly retained on the stationary phase, leading to poor peak shape or no elution at all. mdpi.com

The table below summarizes representative chromatographic conditions for the chiral separation of this compound.

| Parameter | Method 1 |

| Column | Chirosil RCA(+) |

| Stationary Phase Type | Crown Ether |

| Mobile Phase | Water/Acetonitrile or Water/Methanol with 0.1% HClO₄ |

| Detection | Not specified |

| Reference | researchgate.net |

Spectroscopic Techniques for Stereochemical Elucidation of this compound

Beyond determining enantiomeric purity, spectroscopic techniques are vital for elucidating the absolute configuration of the enantiomers of this compound. Vibrational Circular Dichroism (VCD) spectroscopy is a particularly powerful method for this purpose. researchgate.netresearchgate.net

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure. researchgate.net For this compound, the VCD spectrum of an enantiomer, for instance, the (R)-enantiomer, can be measured experimentally in a suitable solvent like deuterated dimethylsulfoxide (DMSO-d₆). researchgate.net

To assign the absolute configuration, this experimental spectrum is compared with theoretical spectra generated through computational methods. researchgate.net This process involves:

Conformational Search: Identifying the lowest energy conformations of the molecule using molecular mechanics. researchgate.net

Quantum Chemical Calculations: Performing Density Functional Theory (DFT) calculations for the identified stable conformers to predict their theoretical VCD spectra. researchgate.net

Spectral Comparison: Averaging the calculated spectra based on the Boltzmann distribution of the conformer energies and comparing the final theoretical spectrum with the experimental one. researchgate.net

A good match between the experimental VCD spectrum and the spectrum calculated for a specific configuration (e.g., the R configuration) allows for the unambiguous assignment of the absolute stereochemistry of that enantiomer. researchgate.net This technique was successfully used to study the stereochemistry of this compound, both as a free molecule and when complexed with (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid. researchgate.net

Chemical Transformations and Derivatization of 1 4 Bromophenyl Ethanamine

Reactions Involving the Amine Functionality of 1-(4-Bromophenyl)ethanamine

The primary amine group in this compound is a key site for nucleophilic reactions, enabling the formation of new carbon-nitrogen and heteroatom-nitrogen bonds.

The condensation reaction of this compound with various aldehydes and ketones provides a straightforward route to the synthesis of Schiff bases and imines. These reactions typically proceed by the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. eijppr.com

For instance, racemic this compound reacts with 4-hydroxybenzaldehyde (B117250) in ethyl acetate (B1210297) at room temperature to form the corresponding Schiff base, 4-((1-(4-bromophenyl)ethylimino)methyl)phenol. nih.gov Similarly, chiral Schiff bases can be synthesized, such as the reaction of (R)-(+)-1-(4-bromophenyl)ethylamine with a salicylaldehyde (B1680747) derivative of an azobenzene (B91143) to yield a chiral photochromic Schiff base. nih.gov The general scheme for Schiff base formation is depicted below:

Scheme 1: General reaction for the formation of a Schiff base from this compound and an aldehyde.

These imine derivatives are often stable compounds that can be isolated and characterized, or they can be used as intermediates for further transformations without purification. researchgate.net The synthesis of these compounds can be achieved under various conditions, including in organic solvents like ethanol (B145695) with a few drops of glacial acetic acid, or even under solvent-free conditions. researchgate.net

The following table summarizes examples of Schiff bases synthesized from this compound:

| Aldehyde/Ketone | Reaction Conditions | Product | Reference |

| 4-Hydroxybenzaldehyde | Ethyl acetate, room temperature | 4-((1-(4-bromophenyl)ethylimino)methyl)phenol | nih.gov |

| Salicylaldehyde of an azobenzene derivative | Nitrogen atmosphere, 298 K | 2-{(R)-[1-(4-bromophenyl)ethyl]iminomethyl}-4-(phenyldiazenyl)phenol | nih.gov |

| 3-Bromothiophene-2-carbaldehyde | Ethanol, glacial acetic acid | N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine | researchgate.net |

The nitrogen atom of the amine group in this compound can be readily alkylated or acylated to form secondary or tertiary amines and amides, respectively.

N-Alkylation involves the reaction of the amine with an alkyl halide. However, direct alkylation of primary amines with alkyl halides can sometimes lead to a mixture of mono- and poly-alkylated products due to the increased nucleophilicity of the resulting secondary amine. masterorganicchemistry.com More controlled methods, such as reductive amination, are often preferred for selective mono-alkylation.

N-Acylation is a common transformation that converts the primary amine into an amide. This is typically achieved by reacting this compound with an acylating agent such as an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the acid byproduct. For example, the condensation of 4-bromoaniline (B143363) with naphthoyl chloride in the presence of triethylamine (B128534) in dichloromethane (B109758) yields N-(4-bromophenyl)-1-naphthamide. researchgate.net A similar reaction can be envisioned for this compound.

These N-acylated derivatives are important intermediates for further functionalization, particularly through reactions involving the bromophenyl ring.

The imine bond in Schiff bases derived from this compound can be selectively reduced to afford the corresponding secondary amines. This transformation is a key step in reductive amination protocols. A common reducing agent for this purpose is sodium borohydride (B1222165) (NaBH₄).

For example, the Schiff base formed from racemic this compound and 4-hydroxybenzaldehyde can be dissolved in anhydrous methanol (B129727) and treated with an excess of NaBH₄ to yield 4-{[1-(4-Bromophenyl)ethyl]aminomethyl}phenol. nih.gov

Scheme 2: Reduction of a Schiff base derivative of this compound to a secondary amine.

This two-step sequence of imine formation followed by reduction provides a versatile method for the synthesis of a wide array of N-substituted this compound derivatives.

Reactions Involving the Bromophenyl Moiety of this compound

The bromine atom on the phenyl ring of this compound serves as a handle for various transition metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures. nih.govresearchgate.net The bromo-substituent in derivatives of this compound makes it an excellent substrate for such reactions, most notably the Suzuki-Miyaura coupling. libretexts.org

To prevent interference of the free amine group with the catalyst, it is often necessary to protect or derivatize the amine before performing the cross-coupling reaction. N-acylated derivatives and Schiff bases are commonly used for this purpose.

For instance, N-(4-bromophenyl)-1-naphthamide, formed from the acylation of 4-bromoaniline, undergoes a Suzuki-Miyaura cross-coupling reaction with various boronic acids in the presence of a palladium(0) catalyst to yield a series of N-([1,1ʹ-biaryl]-4-yl)-1-naphthamide derivatives. researchgate.net A similar strategy can be applied to N-acylated this compound.

Schiff base derivatives of this compound also participate in Suzuki cross-coupling reactions. For example, N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine can be coupled with various arylboronic acids using a Pd(PPh₃)₄ catalyst and a base like K₃PO₄ in a dioxane/water mixture. researchgate.net

The following table presents data on Suzuki cross-coupling reactions of a Schiff base derived from a bromoaniline, which serves as a model for the reactivity of this compound derivatives.

| Arylboronic Acid | Product Yield | Reference |

| Phenylboronic acid | Moderate to good | researchgate.net |

| 4-Methylphenylboronic acid | Moderate to good | researchgate.net |

| 4-Methoxyphenylboronic acid | Moderate to good | researchgate.net |

| 4-Chlorophenylboronic acid | Moderate to good | researchgate.net |

These reactions demonstrate the feasibility of modifying the bromophenyl ring of this compound derivatives to introduce a wide range of aryl and heteroaryl substituents.

The bromophenyl ring of this compound can also undergo electrophilic aromatic substitution reactions. The position of the incoming electrophile is directed by the existing substituents on the ring: the bromo group and the 1-aminoethyl group.

The bromine atom is a deactivating but ortho, para-directing group due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect. libretexts.org The 1-aminoethyl group, being an alkyl group, is an activating and ortho, para-directing group.

In this compound, the para position relative to the 1-aminoethyl group is occupied by the bromine atom. Therefore, electrophilic substitution is expected to occur at the positions ortho to the 1-aminoethyl group (positions 3 and 5). The directing effects of both the bromo and the 1-aminoethyl groups reinforce substitution at these positions.

Figure 1: Expected positions of electrophilic aromatic substitution on the bromophenyl ring of this compound.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For example, bromination of an activated aromatic ring can be achieved using reagents like N-bromosuccinimide (NBS). nih.gov The specific conditions for these reactions on this compound would need to be optimized to achieve the desired regioselectivity and avoid side reactions.

Synthesis of Complex Scaffolds from this compound as a Building Block

This compound serves as a versatile and crucial chiral building block in the synthesis of a variety of complex molecular scaffolds. Its utility stems from the presence of a reactive primary amine group, a chiral center, and a bromo-substituted phenyl ring, which allows for a diverse range of chemical transformations. This section explores the application of this compound in constructing intricate molecular architectures, including its role in the formation of heterocyclic systems and its use as a chiral auxiliary in diastereoselective reactions.

A notable application of (S)-1-(4-bromophenyl)ethanamine is in the synthesis of complex guanidine (B92328) derivatives. For instance, it is a key starting material in the preparation of (S)-1-(1-(4-bromophenyl)ethyl)-2-cyano-3-(quinoline-5-yl)guanidine. This compound is a significant intermediate in the development of potent and selective antagonists for the P2X7 receptor, which is a target for various inflammatory diseases. The synthesis involves the reaction of (S)-1-(4-bromophenyl)ethanamine with a suitable cyanoguanidine precursor, showcasing the amine's role in introducing a specific chiral element into the final molecule.

The inherent chirality of this compound makes it a valuable tool in asymmetric synthesis, where it can be employed as a chiral auxiliary. In this capacity, it can direct the stereochemical outcome of a reaction, leading to the formation of a desired stereoisomer of a new, more complex molecule. After the desired stereocenter is established, the chiral auxiliary can often be cleaved and recycled. This approach is fundamental in the enantioselective synthesis of compounds such as β-amino acids, which are important components of many biologically active molecules. The diastereoselective alkylation of dianions derived from chiral amides is a strategy where such auxiliaries can be effectively used.

Furthermore, the structural motif of this compound is amenable to cyclization reactions to form heterocyclic scaffolds. While not a direct β-arylethylamine, its derivatives can potentially undergo reactions analogous to the Pictet-Spengler reaction to form tetrahydroisoquinoline-like structures, which are core components of many alkaloids and pharmacologically active compounds. The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgjk-sci.com The reaction conditions, such as the use of protic or Lewis acids, can be tailored to the specific substrate. jk-sci.com The bromo-substituent on the phenyl ring also provides a handle for further functionalization through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, thereby enabling the construction of even more complex and diverse molecular architectures.

The following table summarizes representative examples of the chemical transformations and derivatizations of this compound leading to the synthesis of complex scaffolds.

| Starting Material | Reagent(s) | Reaction Type | Complex Scaffold | Ref. |

| (S)-1-(4-Bromophenyl)ethanamine | N-cyano-N'-(quinolin-5-yl)isothiourea | Guanidine formation | (S)-1-(1-(4-Bromophenyl)ethyl)-2-cyano-3-(quinoline-5-yl)guanidine | |

| Chiral Amide of β-alanine and (R,R)-1-(4-Bromophenyl)ethanamine | n-BuLi, Alkyl Halide | Diastereoselective Alkylation | β-substituted β-amino acid derivative | scielo.br |

| β-arylethylamine (general) | Aldehyde or Ketone, Acid Catalyst | Pictet-Spengler Reaction | Tetrahydroisoquinoline | wikipedia.orgjk-sci.com |

These examples highlight the significance of this compound as a foundational element in the stereoselective synthesis of complex organic molecules with potential applications in medicinal chemistry and materials science.

Advanced Spectroscopic and Structural Characterization of 1 4 Bromophenyl Ethanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of 1-(4-Bromophenyl)ethanamine and its derivatives. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton of the molecule.

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the bromophenyl ring, the methine (-CH) proton adjacent to the amino group, the methyl (-CH₃) protons, and the amine (-NH₂) protons. The aromatic protons typically appear as a set of doublets due to the para-substitution pattern. The methine proton signal would appear as a quartet due to coupling with the adjacent methyl protons, and the methyl signal would be a doublet.

In the case of derivatives, NMR chemical shifts are highly sensitive to changes in the chemical environment. For instance, in the reaction of this compound with carbon dioxide in methanol (B129727), the formation of ammonium (B1175870) carbamate (B1207046) and ammonium methylcarbonate (B8334205) derivatives can be monitored by ¹³C NMR. researchgate.net The carbonyl carbons of these species give rise to new, distinct peaks in the spectrum. researchgate.net Similarly, acylation of the amine group, as in N-(4-bromophenyl)benzamide, causes a significant downfield shift of the attached proton signals. rsc.org

Table 1: Representative NMR Data for Derivatives of this compound

| Compound | Technique | Solvent | Chemical Shift (δ) / ppm |

|---|---|---|---|

| Ammonium carbamate and methylcarbonate derivatives | ¹³C NMR | Methanol | 164.66 (carbamate C=O) |

| 161.60 (carbonate C=O) researchgate.net | |||

| N-(4-bromophenyl)benzamide | ¹H NMR | CDCl₃ | 7.49-7.53 (m, 4H, ArH), 7.56-7.61 (m, 3H, ArH), 7.80 (br, 1H, NH), 7.88 (d, J = 7.9 Hz, 2H, ArH) rsc.org |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum provides clear evidence for its key structural features.

The primary amine (-NH₂) group is characterized by a pair of medium-intensity stretching vibrations in the 3400-3250 cm⁻¹ region. The aromatic ring exhibits C-H stretching vibrations typically above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1450 cm⁻¹ range. The C-N bond stretching appears in the 1250-1020 cm⁻¹ region, while the strong absorption due to the C-Br bond is expected at lower wavenumbers, typically between 600-500 cm⁻¹.

Advanced techniques such as Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, can be used to study chiral molecules like this compound. The VCD spectrum of the R-enantiomer has been measured, providing detailed information about its absolute configuration and solution-state conformation. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary Amine | 3400-3250 (two bands) |

| C-H Stretch | Aromatic | 3100-3000 |

| C-H Stretch | Alkyl (CH, CH₃) | <3000 |

| C=C Stretch | Aromatic Ring | 1600-1450 |

| C-N Stretch | Amine | 1250-1020 |

| C-Br Stretch | Aryl Halide | 600-500 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HR-MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the molecular formula.

For this compound (C₈H₁₀BrN), the molecular weight is 200.08 g/mol . sigmaaldrich.com The mass spectrum will exhibit a characteristic molecular ion peak (M⁺). Due to the presence of the bromine atom, the molecular ion peak will appear as a pair of peaks of nearly equal intensity (the M⁺ and M+2 peaks), corresponding to the two major isotopes, ⁷⁹Br and ⁸¹Br.

The fragmentation pattern of amines is typically dominated by alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. For this compound, the most prominent fragmentation pathway is the loss of a methyl radical (•CH₃) to form a stable iminium cation [C₇H₇BrN]⁺. This fragment would be observed as the base peak in the spectrum. Other fragmentations can include the loss of the bromine atom or cleavage of the aromatic ring.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Information |

|---|---|

| Molecular Formula | C₈H₁₀BrN sigmaaldrich.com |

| Molecular Weight | 200.08 g/mol sigmaaldrich.com |

| Key Spectral Feature | Presence of M⁺ and M+2 isotopic peaks of ~1:1 intensity due to bromine. |

| Primary Fragmentation | Alpha-cleavage: loss of a methyl group (•CH₃, mass 15) to form the [M-15]⁺ fragment. libretexts.org |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine bond lengths, bond angles, and intermolecular interactions.

While the crystal structure of the free base this compound is not detailed in the searched literature, the structures of its derivatives have been extensively studied, providing insight into the molecular geometry and packing arrangements. For example, the crystal structure of 1-(4-bromophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethanone oxime has been fully characterized. researchgate.netresearchgate.net The analysis revealed an orthorhombic crystal system and the space group Pbca. researchgate.net Such studies are crucial for understanding supramolecular chemistry, as they detail intermolecular interactions like hydrogen bonding that dictate the crystal packing. researchgate.net

Table 4: Representative Single-Crystal X-ray Diffraction Data for a Derivative

| Parameter | Value |

|---|---|

| Compound: 1-(4-bromophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethanone oxime researchgate.net | |

| Empirical Formula | C₁₂H₁₁BrN₄O₃ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 8.2167(7) |

| b (Å) | 11.419(1) |

| c (Å) | 28.750(2) |

| Volume (ų) | 2697.5 |

| Z (molecules/unit cell) | 8 |

Computational Chemistry and Mechanistic Insights into 1 4 Bromophenyl Ethanamine Reactivity

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, enabling the accurate calculation of the electronic structure and energy of molecules. For 1-(4-Bromophenyl)ethanamine, DFT calculations are crucial for understanding its conformational preferences, which are fundamental to its role in stereoselective processes.

Researchers have employed DFT to investigate the geometry and energetics of this compound enantiomers. A typical computational workflow begins with a conformational search at the molecular mechanics level to identify low-energy conformers. These initial structures are then subjected to more rigorous geometry optimization and frequency calculations using DFT. researchgate.net

A study on the R-enantiomer of this compound utilized the B3LYP functional with a 6-31G(d) basis set for these calculations. researchgate.net This level of theory is widely used as it provides a good balance between computational cost and accuracy for organic molecules. The primary goal of such studies is to locate all stable conformers within a specific energy range and determine their relative energies. The final calculated spectra and properties are often derived from a Boltzmann-weighted average of the individual conformer contributions. researchgate.net

Table 1: Representative DFT Calculation Parameters for this compound

| Parameter | Specification | Purpose |

|---|---|---|

| Method | Density Functional Theory (DFT) | To calculate electronic structure and energy. |

| Functional | B3LYP | A hybrid functional that combines Hartree-Fock theory with DFT, offering good accuracy for molecular geometries and energies. |

| Basis Set | 6-31G(d) | Describes the atomic orbitals used to build the molecular orbitals; the '(d)' indicates the inclusion of polarization functions for heavier atoms. |

| Task | Geometry Optimization | To find the lowest energy arrangement of atoms (the stable structure). |

| Task | Frequency Calculation | To confirm the optimized structure is a true minimum (no imaginary frequencies) and to compute vibrational spectra. |

| Software | Gaussian, HyperChem | Commonly used software packages for performing quantum chemistry calculations. researchgate.net |

These foundational calculations provide essential data on bond lengths, angles, and dihedral angles, as well as electronic properties like orbital energies and charge distribution. This information is the starting point for more complex simulations of the molecule's behavior.

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations offer a "computational microscope" to observe the time-dependent behavior of molecules, providing insights into their dynamic interactions and conformational changes. frontiersin.org While specific MD studies focusing exclusively on this compound are not extensively documented in the literature, the methodology is broadly applied to understand how similar chiral amines interact with their environment, such as solvents, catalysts, or biological receptors.

An MD simulation models a system as a collection of atoms whose movements are governed by a set of classical mechanics equations and a predefined force field. frontiersin.orgnih.gov The force field is a set of parameters that defines the potential energy of the system, including terms for bond stretching, angle bending, torsional angles, and non-bonded interactions like van der Waals forces and electrostatic interactions. researchgate.net

How MD can be applied to this compound:

Solvation Studies: Simulating the amine in different solvents to understand how solvent molecules arrange around it and influence its conformational equilibrium.

Complex Stability: Studying the dynamic stability of a complex between this compound (acting as a ligand) and a metal catalyst. MD can reveal key intermolecular interactions, such as hydrogen bonds, that stabilize the complex.

Binding Affinity Calculations: Using techniques like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area), MD simulations can estimate the binding free energy between the amine and a binding partner, which is crucial for predicting the stability of diastereomeric transition states in catalysis. researchgate.netmdpi.com

The simulation yields a trajectory—a movie of how the atoms' positions evolve over time. Analysis of this trajectory can reveal preferred interaction patterns, conformational flexibility, and the energetic contributions of different residues or functional groups to a binding event. mdpi.com

Mechanistic Studies of Asymmetric Transformations Involving this compound

Understanding the precise mechanism of an asymmetric transformation is key to improving its efficiency and stereoselectivity. Computational mechanistic studies, predominantly using DFT, are employed to map out the entire reaction pathway, identify transition states, and calculate activation energies. This allows chemists to understand the origin of enantioselectivity. nih.gov

For a reaction involving this compound, either as a chiral auxiliary, ligand, or organocatalyst, a typical mechanistic study would involve:

Locating Stationary Points: Identifying the structures of all reactants, intermediates, transition states, and products along the reaction coordinate.

Calculating Reaction Energies: Determining the relative free energies of these stationary points. The difference in the free energy barriers between the transition states leading to the (R) and (S) products dictates the enantiomeric ratio of the reaction. nih.gov

Analyzing Transition State Geometry: Examining the geometry of the diastereomeric transition states to identify the specific non-covalent interactions (e.g., steric hindrance, hydrogen bonding, π-π stacking) that favor the formation of one enantiomer over the other.

For instance, in phosphine-catalyzed asymmetric reactions, DFT calculations have been instrumental in showing that the enantioselectivity is determined during the stepwise annulation process and in identifying the key catalyst-substrate interactions. nih.gov Similarly, in metal-catalyzed reactions, computational studies can elucidate the role of the chiral ligand in creating a specific chiral environment around the metal center, thereby directing the substrate to bind in a preferred orientation. nih.gov These theoretical predictions of enantioselectivity can then be compared with experimental observations to validate the proposed mechanism. nih.gov

In Silico Modeling for Catalyst Design and Optimization

The insights gained from mechanistic studies fuel the rational, in silico design of new and improved catalysts. Instead of relying solely on trial-and-error synthesis, computational chemistry allows for the virtual screening and evaluation of potential catalyst candidates, saving significant time and resources. chiralpedia.comresearchgate.net

The process of in silico catalyst optimization often follows a structured workflow:

Develop a Model: Based on a known reaction mechanism, a computational model is built that can accurately predict the enantioselectivity of a given catalyst. This often involves calculating the energy difference (ΔΔG‡) between the diastereomeric transition states. nih.gov

Virtual Ligand Screening: A virtual library of new ligands is created by systematically modifying the structure of a parent ligand. For a catalyst system using this compound, modifications could involve changing substituents on the phenyl ring or altering the steric bulk around the amine group.

High-Throughput Calculations: The performance of each new catalyst in the virtual library is evaluated using the computational model. This screening identifies candidates that are predicted to have enhanced stereoselectivity.

Experimental Validation: The most promising candidates identified through in silico modeling are then synthesized and tested experimentally to validate the computational predictions.

Researchers have successfully used this approach to design new phosphine (B1218219) catalysts that were predicted to afford higher enantioselectivity in cycloaddition reactions. nih.gov By creating and analyzing models that correlate catalyst structure with performance, chemists can develop a deeper understanding of the factors controlling stereoselectivity and accelerate the discovery of highly effective catalysts for asymmetric synthesis. researchgate.netchemrxiv.org

Applications of 1 4 Bromophenyl Ethanamine in Advanced Organic Synthesis

Role as a Chiral Auxiliary and Ligand Precursor

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgtcichemicals.com (S)-(-)-1-(4-Bromophenyl)ethanamine is utilized as a chiral resolving agent, a class of compounds that function as chiral auxiliaries to separate enantiomers from a racemic mixture. onyxipca.com This process typically involves the formation of diastereomeric salts through the reaction of the racemic mixture with the chiral amine. These diastereomeric salts, possessing different physical properties, can then be separated by methods such as fractional crystallization. chemeurope.com After separation, the chiral auxiliary can be cleaved and recovered, yielding the enantiomerically pure desired compound.

The amine functionality of 1-(4-bromophenyl)ethanamine also makes it a suitable precursor for the synthesis of chiral ligands. Chiral ligands are essential components of metal-based catalysts used in asymmetric catalysis, a powerful tool for the synthesis of enantiomerically pure compounds. nih.govnih.gov While direct examples of ligands synthesized from this compound are not extensively detailed in the reviewed literature, the synthesis of C2-symmetric chiral ligands from similar chiral amines is a well-established strategy. mdpi.com These ligands, upon coordination with a metal center, create a chiral environment that can induce high levels of stereoselectivity in a wide range of chemical transformations, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions. nih.govrsc.org The presence of the bromo-substituted phenyl group in this compound offers a site for further modification, allowing for the fine-tuning of the steric and electronic properties of the resulting ligands to optimize their catalytic activity and selectivity.

Synthesis of Chiral Pharmaceuticals and Agrochemicals Precursors

The demand for enantiomerically pure pharmaceuticals is a major driving force in modern drug discovery and development, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. mallakchemicals.comsumitomo-chem.co.jpillinois.edu this compound serves as a key chiral building block in the synthesis of precursors for such pharmaceuticals.

A notable example is the use of (S)-(-)-1-(4-bromophenyl)ethanamine in the synthesis of an intermediate for a potent and selective antagonist of the P2X7 receptor. sigmaaldrich.com The specific intermediate synthesized is (S)-1-(1-(4-bromophenyl)ethyl)-2-cyano-3-(quinoline-5-yl)guanidine. sigmaaldrich.com P2X7 receptors are involved in various physiological and pathological processes, making their antagonists promising therapeutic agents for a range of conditions. The stereochemistry of the 1-(4-bromophenyl)ethyl moiety is crucial for the biological activity of the final compound, highlighting the importance of using an enantiomerically pure starting material like (S)-(-)-1-(4-bromophenyl)ethanamine.

The application of this compound also extends to the synthesis of other valuable pharmaceutical intermediates. For instance, derivatives of 4-(4-bromophenyl)-thiazol-2-amine have been synthesized and evaluated for their potential as antimicrobial and anticancer agents. nih.gov The synthesis of these derivatives often involves the use of precursors that can be derived from this compound.

While the direct application of this compound in the synthesis of agrochemical precursors is not as extensively documented in the reviewed literature, the structural motifs present in this compound are relevant to the agrochemical industry. Many modern herbicides, insecticides, and fungicides are chiral molecules, and their biological activity is often dependent on a specific enantiomer. The principles of asymmetric synthesis and the use of chiral building blocks, such as this compound, are therefore highly applicable to the development of new and more effective agrochemicals.

Integration into Novel Polymeric Materials (e.g., Molecularly Imprinted Polymers)

Molecularly imprinted polymers (MIPs) are synthetic polymers with artificially created recognition sites that are complementary in shape, size, and functionality to a template molecule. scispace.comnih.govmdpi.com This "molecular memory" allows MIPs to selectively rebind the template molecule, making them useful in a variety of applications, including solid-phase extraction, sensors, and catalysis. scispace.com

A study by Marc et al. demonstrated the use of a close structural analog, 2-(4-bromophenyl)ethylamine, in the fabrication of molecularly imprinted polymers. mdpi.com In this work, N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide was synthesized and used as a functionalized template. This template was then copolymerized with a cross-linking monomer (divinylbenzene) to create the imprinted polymer. After polymerization, the 2-(4-bromophenyl)ethylamine residue was hydrolyzed and removed, leaving behind specific cavities in the polymer matrix that are capable of selectively rebinding the template or structurally similar molecules. mdpi.com

This research provides a strong proof-of-concept for the potential integration of this compound into novel polymeric materials. The primary amine group of this compound can be readily derivatized to incorporate a polymerizable group, allowing it to be used as a template in the synthesis of MIPs. The resulting polymers would be expected to exhibit enantioselective recognition properties, making them valuable for applications such as the chiral separation of racemic mixtures or the development of enantioselective sensors.

The general process for creating a molecularly imprinted polymer using a derivative of this compound as a template is outlined in the table below.

| Step | Description |

| 1. Template Derivatization | The amine group of this compound is reacted with a molecule containing a polymerizable group (e.g., methacryloyl chloride) to form a functionalized template. |

| 2. Pre-polymerization Complex Formation | The functionalized template is mixed with a functional monomer, a cross-linking monomer, and a porogenic solvent. The molecules self-assemble through non-covalent interactions. |

| 3. Polymerization | A polymerization initiator is added, and the mixture is subjected to heat or UV radiation to initiate the polymerization process, forming a highly cross-linked polymer network. |

| 4. Template Removal | The polymer is washed with a suitable solvent to remove the template molecule, leaving behind complementary recognition sites. |

| 5. Rebinding | The MIP is now capable of selectively rebinding the original template molecule or its analogs from a mixture. |

Development of Analytical Reagents and Chiral Stationary Phases

The separation of enantiomers is a critical task in analytical chemistry, particularly in the pharmaceutical industry where the enantiomeric purity of a drug must be rigorously controlled. nih.gov this compound plays a role in the development and evaluation of analytical methods for chiral separations, particularly high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs). researchgate.netchromatographyonline.comsemanticscholar.orgmdpi.com

A study by Gasparrini et al. detailed the enantiomeric separation of this compound using a Chirosil RCA(+) column, which is a chiral stationary phase based on a chemically bonded crown ether. researchgate.net The baseline separation of the (R)- and (S)-enantiomers of this compound was achieved using a mobile phase of aqueous perchloric acid and an organic modifier like acetonitrile (B52724) or methanol (B129727). In this context, this compound serves as a model analyte to probe the enantioselective recognition capabilities of the chiral stationary phase. By studying the retention behavior of such chiral amines, researchers can gain insights into the mechanisms of chiral recognition and optimize the performance of the CSP for a broader range of analytes.

Furthermore, (S)-(-)-1-(4-Bromophenyl)ethanamine is listed as a chiral resolving agent used in chiral resolution screening. onyxipca.com In this application, it is used to determine the enantiomeric excess of other chiral compounds by forming diastereomeric salts that can be separated and quantified using standard analytical techniques like HPLC or NMR spectroscopy. This makes it a valuable analytical reagent for quality control and for monitoring the progress of asymmetric reactions.

The table below summarizes the chromatographic conditions for the enantiomeric separation of this compound on a Chirosil RCA(+) column as an example of its use in the evaluation of chiral stationary phases. researchgate.net

| Parameter | Condition |

| Chiral Stationary Phase | Chirosil RCA(+) ((+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid bonded to silica (B1680970) gel) |

| Mobile Phase | Aqueous-organic mixture containing 0.1% HClO4 in water and acetonitrile or methanol |

| Detection | UV detection |

| Result | Baseline separation of the (R)- and (S)-enantiomers |

Pharmacological and Biological Research Perspectives of 1 4 Bromophenyl Ethanamine Derivatives

Investigation of Neurotransmitter System Modulation

Derivatives of 1-(4-Bromophenyl)ethanamine are subjects of significant research interest due to their potential to modulate various neurotransmitter systems within the central nervous system (CNS). The core structure of these compounds allows for modifications that can influence their interaction with key proteins involved in neurotransmission, such as transporters and receptors for dopamine, serotonin, and norepinephrine. wikipedia.orgnih.gov The modulation of these systems is a cornerstone of treatment for many neurological and psychiatric disorders. nih.gov

Monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine, play crucial roles in regulating mood, cognition, and motor functions. nih.gov The reuptake of these neurotransmitters from the synaptic cleft is a primary mechanism for terminating their signaling. wikipedia.org Compounds that inhibit the reuptake of these monoamines, known as reuptake inhibitors, can increase their extracellular concentrations and enhance neurotransmission. wikipedia.org Research into this compound derivatives often explores their potential as single, dual, or triple reuptake inhibitors. wikipedia.orgnih.gov For instance, the simultaneous inhibition of serotonin, norepinephrine, and dopamine transporters (SERT, NET, and DAT) is a therapeutic strategy for depression. wikipedia.org

Furthermore, the interaction of these derivatives with postsynaptic receptors is another avenue of investigation. The modulation of dopamine receptors is particularly relevant for conditions like Parkinson's disease and schizophrenia. nih.govuclouvain.be Similarly, influencing serotonin receptors can have implications for a wide range of disorders, including anxiety and depression. nih.gov The ability of these compounds to interact with multiple targets within the neurotransmitter systems makes them promising candidates for the development of novel therapeutics with complex pharmacological profiles.

Potential in Therapeutic Development for Neurological Disorders

The unique structural features of this compound derivatives have positioned them as a promising scaffold for the development of therapeutic agents for a variety of neurological disorders. nih.govmdpi.comnih.gov The challenges in treating these complex diseases, which include Alzheimer's disease, Parkinson's disease, and schizophrenia, stem from their multifactorial and progressive nature. nih.gov Current therapeutic strategies often provide symptomatic relief but may not halt the underlying disease progression. mdpi.comresearchgate.net

The development of novel therapies for neurological disorders is a high-priority area of research, with a focus on identifying compounds that can offer neuroprotection, symptomatic improvement, and disease-modifying effects. nih.gov Derivatives of this compound are being investigated for their potential to interact with various biological targets implicated in the pathophysiology of these disorders.

Research on Neuroprotective Properties (e.g., Alzheimer's Disease and Parkinson's Disease Models)

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neurons in specific brain regions. nih.govmdpi.com A key therapeutic goal is to protect these vulnerable neurons from degeneration. Research has shown that certain derivatives of this compound exhibit neuroprotective properties in preclinical models of these diseases. mdpi.commdpi.com

In the context of Alzheimer's disease, research has focused on the antioxidant and anti-inflammatory properties of related compounds. mdpi.com For example, a study on 1,4-dihydropyridine derivatives, which can be conceptually related to the broader class of phenyl-containing amines, demonstrated neuroprotective effects against oxidative stress and tau hyperphosphorylation, both of which are key pathological features of Alzheimer's disease. mdpi.com

For Parkinson's disease, which involves the loss of dopaminergic neurons, research has explored the potential of compounds to mitigate neurotoxicity and support neuronal survival. nih.govnih.gov Strategies include the use of dopamine receptor agonists, which may have neuroprotective effects by reducing oxidative stress. nih.gov While direct studies on this compound derivatives are ongoing, the foundational structure is amenable to modifications aimed at enhancing such neuroprotective activities.

Studies on Atypical Antipsychotics (e.g., Schizophrenia Research)

Atypical antipsychotics are a class of drugs used to manage the symptoms of schizophrenia. nih.gov They are generally characterized by their action on dopamine and serotonin receptors. nih.gov While effective, many existing atypical antipsychotics have side effects that can limit their use. nih.gov Consequently, there is an ongoing search for new compounds with improved efficacy and tolerability profiles.

The structural framework of this compound is relevant to the design of novel atypical antipsychotics. The development of new antipsychotic drugs often involves creating molecules that can selectively target specific subtypes of dopamine and serotonin receptors to achieve a therapeutic effect with fewer side effects. nih.gov Research in this area is focused on synthesizing and evaluating new chemical entities, including derivatives of this compound, for their potential as next-generation treatments for schizophrenia. researchgate.net

Modulation of Receptor Systems (e.g., Sigma Receptors, Serotonin Reuptake Inhibitors)

The therapeutic potential of this compound derivatives extends to their ability to modulate specific receptor systems, notably sigma receptors and the serotonin transporter.

Sigma Receptors: Sigma receptors are a unique class of intracellular proteins that are implicated in a variety of cellular functions and are considered a promising target for the treatment of neurological and psychiatric disorders. nih.govugr.esnih.gov Sigma-1 receptor antagonists, for instance, have shown potential in models of chronic pain by modulating neuroimmune interactions. nih.govugr.es The interaction of aminoadamantane derivatives, which share some structural similarities with the broader class of CNS-active amines, with sigma-1 receptors has been shown to modulate dopaminergic transmission. uclouvain.be This suggests that derivatives of this compound could be designed to target sigma receptors to achieve therapeutic effects in various CNS disorders. magtechjournal.com

Serotonin Reuptake Inhibitors: Selective serotonin reuptake inhibitors (SSRIs) are a widely used class of antidepressants that function by blocking the serotonin transporter (SERT), thereby increasing the levels of serotonin in the synapse. nih.gov The development of novel SSRIs and serotonin-norepinephrine reuptake inhibitors (SNRIs) is an active area of research. The this compound scaffold can be incorporated into molecules designed to inhibit serotonin reuptake, potentially leading to new antidepressant medications.

Enzyme Inhibition Studies of Bromophenyl Ethanamine Analogs

The investigation of bromophenyl ethanamine analogs extends to their capacity to inhibit various enzymes, which is a critical aspect of their therapeutic potential. Enzyme inhibition is a common mechanism of action for many drugs, and by targeting specific enzymes, it is possible to modulate physiological pathways involved in disease. nih.gov

One area of focus has been the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. juniperpublishers.com Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. nih.gov A study on N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, which are derivatives of a bromophenyl structure, demonstrated significant AChE inhibitory activity. juniperpublishers.com The following table summarizes the AChE inhibitory activity of some of these compounds.

| Compound | IC50 (µM) for AChE Inhibition |

|---|---|

| 5l | 52.63 ± 0.14 |

| 5n | 82.75 ± 0.16 |

| 5g | 92.13 ± 0.15 |

| 5j | 92.52 ± 0.16 |

| 5h | 98.72 ± 0.12 |

Another enzyme of interest is α-glucosidase, which is involved in carbohydrate metabolism. juniperpublishers.com Inhibition of this enzyme is a therapeutic approach for managing type 2 diabetes. The same study on N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides also found that some of these compounds were potent inhibitors of α-glucosidase. juniperpublishers.com

Additionally, research into thiamine analogues has explored their potential as inhibitors of pyruvate dehydrogenase, an enzyme crucial for cellular energy metabolism. nih.gov This highlights the broad range of enzymes that can be targeted by structurally related compounds.

Cytotoxicity and Biological Activity Screening of Derived Compounds

The initial stages of drug discovery involve screening newly synthesized compounds for their biological activity and cytotoxicity. This is essential to identify promising therapeutic candidates and to eliminate those with unfavorable toxicity profiles. scienceopen.commdpi.com Derivatives of this compound are subjected to a battery of in vitro assays to assess their biological effects.

A study on 4-(4-bromophenyl)-thiazol-2-amine derivatives evaluated their in vitro antimicrobial and anticancer activity. nih.gov The results indicated that some of these compounds exhibited promising antimicrobial activity, comparable to standard drugs. nih.gov Furthermore, one of the compounds was found to be the most active against a human breast adenocarcinoma cancer cell line. nih.gov

Another study on 4-(4-bromophenyl)-thiosemicarbazide demonstrated its antibacterial activity, which was found to be greater than its chlorine analog. nih.gov These findings underscore the potential of incorporating the 4-bromophenyl moiety into various molecular scaffolds to generate compounds with diverse biological activities.

The following table summarizes the antimicrobial activity of some 4-(4-bromophenyl)-thiazol-2-amine derivatives.

| Compound | Antimicrobial Activity |

|---|---|

| p2 | Promising |

| p3 | Promising |

| p4 | Promising |

| p6 | Promising |

Future Research Directions and Challenges for 1 4 Bromophenyl Ethanamine

Development of More Sustainable and Atom-Economical Synthetic Routes

The development of sustainable and atom-economical synthetic routes is a key focus in modern chemistry. One approach involves the use of carbon dioxide (CO2) as a reversible protecting group for amines. In a protic solvent like methanol (B129727), 1-(4-bromophenyl)ethan-1-amine reacts with 13C-labeled CO2 to form both an ammonium (B1175870) carbamate (B1207046) and an ammonium methylcarbonate (B8334205). researchgate.net This reversible reaction offers a green alternative to traditional protecting group strategies. researchgate.net

Another area of research is the development of one-pot reactions that minimize waste and improve efficiency. For example, a one-pot transfer hydrogenation and [4+2] cycloaddition reaction in a CO2 medium has been shown to be a promising green synthesis method for creating more complex and valuable compounds from in situ generated imine products. researchgate.net

| Synthetic Approach | Key Features | Sustainability Aspect |

| CO2 as a Reversible Protecting Group | Forms ammonium carbamate and methylcarbonate in methanol. researchgate.net | Utilizes a renewable and non-toxic reagent, avoiding traditional protecting groups. researchgate.net |

| One-Pot Transfer Hydrogenation and Cycloaddition | Conducted in a CO2 medium with in situ imine formation. researchgate.net | Reduces solvent waste and purification steps, increasing overall efficiency. researchgate.net |

Exploration of Novel Catalytic Systems for Enhanced Stereoselectivity